N-Cyclohexyl-4-[(2,4-dichlorophenyl)(phenyl)methyl]-piperazine-1-carboxamide
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Overview
Description
- It is indicated for the treatment of schizophrenia and the acute treatment of manic or mixed episodes associated with bipolar I disorder .
N-Cyclohexyl-4-[(2,4-dichlorophenyl)(phenyl)methyl]-piperazine-1-carboxamide: , is an atypical antipsychotic drug.
Preparation Methods
- The synthetic route to Cariprazine involves several steps, including cyclization and amide formation.
- One method for its preparation includes the reaction of 2,4-dichlorobenzylamine with cyclohexylisocyanate, followed by cyclization with piperazine to form the desired compound .
Chemical Reactions Analysis
- Cariprazine undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents include isocyanates, amines, and palladium catalysts for cross-coupling reactions.
- Major products include the carboxamide itself and its derivatives.
Scientific Research Applications
- Cariprazine has applications in several fields:
Psychiatry: Treatment of schizophrenia and bipolar disorder.
Neuroscience: Studying dopamine receptor modulation.
Medicine: Investigating its efficacy and safety profiles.
Pharmaceutical Industry: As an antipsychotic drug.
Mechanism of Action
- Cariprazine primarily acts as a dopamine D3 receptor partial agonist and a D2 receptor antagonist .
- It modulates dopaminergic pathways, impacting neurotransmission and receptor signaling.
- The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
- Cariprazine stands out due to its unique dual activity as both a partial agonist and antagonist at dopamine receptors.
- Similar compounds include aripiprazole and brexpiprazole, which also exhibit partial agonism at dopamine receptors.
Properties
Molecular Formula |
C24H29Cl2N3O |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-[(2,4-dichlorophenyl)-phenylmethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C24H29Cl2N3O/c25-19-11-12-21(22(26)17-19)23(18-7-3-1-4-8-18)28-13-15-29(16-14-28)24(30)27-20-9-5-2-6-10-20/h1,3-4,7-8,11-12,17,20,23H,2,5-6,9-10,13-16H2,(H,27,30) |
InChI Key |
RERBOKHPWNZETI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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